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Disclaimer: Initial searches for "AMG 9090" did not yield a consistent profile for a clinical-stage

oncology compound. However, extensive data exists for "AMG 900," a potent pan-Aurora

kinase inhibitor. It is highly probable that "AMG 9090" is a misnomer for AMG 900. This

document presents a technical overview of the preclinical biological activity of AMG 900.

This guide details the preclinical biological characterization of AMG 900, a potent and selective,

orally bioavailable pan-Aurora kinase inhibitor. AMG 900 has demonstrated significant anti-

proliferative and pro-apoptotic activity across a range of cancer cell lines, including those

resistant to conventional chemotherapies like taxanes.

Quantitative Data Summary
The biological activity of AMG 900 has been quantified through various in vitro assays,

demonstrating its potency and selectivity for the Aurora kinase family.

Table 1: In Vitro Enzymatic Potency of AMG 900 Against Aurora Kinases

Target Kinase IC50 (nM)

Aurora A 5

Aurora B 4

Aurora C 1
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Table 2: Kinase Selectivity Profile of AMG 900

Kinase Inhibition at 500 nM Binding Affinity (Kd in nM)

p38α >50% Not Reported

TYK2 >50% Not Reported

DDR1 Not Reported <50

DDR2 Not Reported <50

LTK Not Reported <50

Data from a screen of 26

kinases and a subsequent

panel of 353 distinct kinases.

[1]

Table 3: In Vitro Cellular Activity of AMG 900

Cell Line Cancer Type
EC50 for Cell Proliferation
Inhibition (nM)

HCT116 Colon
Not specified, but potent at low

nM conc.

HeLa Cervical
Not specified, but potent at low

nM conc.

AML cell lines (panel of 10) Acute Myeloid Leukemia Single-digit nM concentrations

AMG 900 inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations.[1][2]

It has also shown potent activity against cell lines resistant to paclitaxel and other Aurora

kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][2][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The

following are key experimental protocols used in the evaluation of AMG 900.
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1. Enzyme Kinase Assays

Objective: To determine the in vitro potency of AMG 900 against purified Aurora kinases.

Methodology: Recombinant GST- or His-tagged Aurora-A and Aurora-B proteins were

expressed using a baculovirus system and purified by affinity chromatography.[4] The activity

of AMG 900 was assessed using a standardized homogenous time-resolved fluorescence

(HTRF) assay.[4] Enzyme assays for other kinases were conducted in a similar fashion.[4]

The concentrations of enzyme, peptide substrate, and ATP in the reaction were optimized

based on the specific activity of the kinase and the measured Km values for their substrates.

[4][5]

2. Kinome Competition Binding Assay

Objective: To assess the selectivity of AMG 900 across a broad range of kinases.

Methodology: A panel of 353 distinct kinases was screened using an ATP site-dependent

competition binding assay.[1][6] AMG 900 was initially screened at a concentration of 1000

nM, and for any significant interactions (positive hits), quantitative binding constants (Kd)

were determined.[1][4][5]

3. Western Blot Analysis

Objective: To evaluate the effect of AMG 900 on the phosphorylation of Aurora kinases and

their downstream substrates in cellular contexts.

Methodology: HeLa cells were synchronized in mitosis and subsequently treated with varying

concentrations of AMG 900, DMSO (vehicle control), an Aurora-A inhibitor (MLN8054), or an

Aurora-B inhibitor (AZD1152) for 3 hours.[1] Cell lysates were then prepared and subjected

to Western blotting to analyze the phosphorylation status of Aurora-A, Aurora-B, and Histone

H3 on Ser10.[1]

4. Cell Proliferation and Colony Formation Assays

Objective: To determine the anti-proliferative effects of AMG 900 on cancer cell lines.
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Methodology: A panel of 26 tumor cell lines was treated with AMG 900 for a specified

duration.[1][2] For colony formation assays, after a 48-hour treatment with AMG 900, cells

were washed and replated in drug-free media.[4][7] The cells were allowed to grow until the

control wells reached confluency, at which point they were stained with crystal violet and

imaged.[4][7]

5. In Vivo Xenograft Studies

Objective: To assess the in vivo anti-tumor efficacy of AMG 900.

Methodology: Mice bearing established HCT116 human tumor xenografts were orally

administered either vehicle or AMG 900 at doses of 3.75, 7.5, or 15 mg/kg.[1] The

phosphorylation of Histone H3 in tumor tissues was analyzed to confirm target engagement

in vivo.[1] For efficacy studies, AMG 900 was administered to mice with established

xenografts, and tumor growth inhibition was measured over time compared to a vehicle-

treated control group.[1][7] AMG 900 was broadly active in multiple xenograft models,

including three multidrug-resistant models.[1][2]

Visualizations: Signaling Pathways and Workflows
Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases are essential for proper cell division, playing critical roles in centrosome

maturation, chromosome segregation, and cytokinesis.[3] AMG 900, as a pan-Aurora kinase

inhibitor, disrupts these processes. Inhibition of Aurora-B, in particular, leads to the suppression

of Histone H3 phosphorylation at Ser10, a key event for chromosome condensation.[1][2][8]

This disruption of mitotic progression results in aborted cell division without a prolonged mitotic

arrest, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[1][2][8]
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Caption: AMG 900 inhibits Aurora A and B, disrupting key mitotic events and leading to

apoptosis.

Experimental Workflow: In Vitro Characterization of AMG 900

The in vitro evaluation of AMG 900 follows a logical progression from enzymatic assays to

cellular functional assays to confirm its potency, selectivity, and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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